PKCbeta Inhibitor

Content Navigation

Researchers using broad-spectrum PKC inhibitors face off-target effects and ambiguous phosphoproteomic data. PKCβ Inhibitor 1 (CAS 257879-35-9) is a potent, ATP-competitive, cell-permeable inhibitor with >60-fold selectivity for PKCβ over PKCα, delivering IC50 5 nM for PKCβ2. This precision tool eliminates cross-reactivity with other PKC isoforms, ensuring accurate target engagement in kinase assays and cell-based models.

- ≥90% HPLC purity, DMSO soluble

- Suitable for B-cell lymphoma, cardiac, and phosphoproteomics research

- Stable, reproducible stock. Global shipping available.

CAS Number

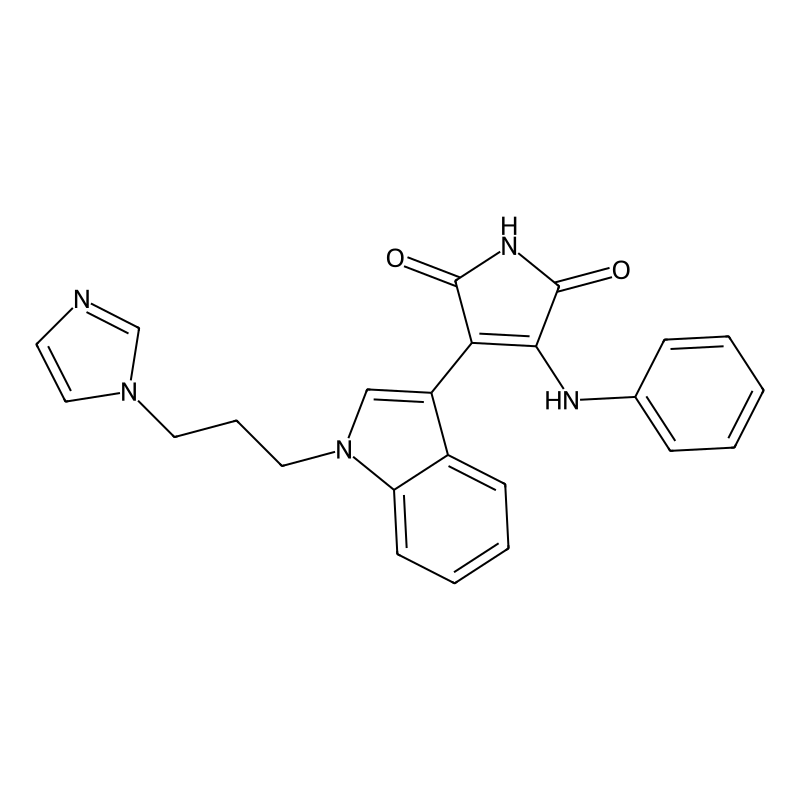

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

PKCβ Inhibitor 1 (CAS 257879-35-9) is a potent, ATP-competitive, and cell-permeable kinase inhibitor distinguished by its specialized anilino-monoindolylmaleimide core structure. Unlike traditional pan-PKC inhibitors, this compound is engineered for exceptional selectivity toward Protein Kinase C beta (PKCβ) isozymes, demonstrating highly potent IC50 values of 5 nM for human PKCβ2 and 21 nM for PKCβ1 [1]. With a standard purity of ≥90% by HPLC and robust solubility in DMSO (up to 100 mg/mL), it provides a stable and reproducible reagent profile . This makes it a critical procurement choice for laboratories and screening facilities requiring precise, reversible modulation of PKCβ-dependent phosphorylation pathways without the confounding cross-reactivity typically associated with broader kinase inhibitors.

Research Fit

Generic substitution with broad-spectrum PKC inhibitors, such as staurosporine or conventional bisindolylmaleimides (e.g., GF109203X or Ro 31-8220), fundamentally compromises assay specificity and downstream data integrity [1]. Because the ATP-binding pockets across the PKC family are highly conserved, non-selective inhibitors concurrently suppress PKCα, PKCγ, and PKCε, leading to off-target cytotoxicity and convoluted phenotypic data in complex cellular models [2]. Procuring the specifically designed anilino-monoindolylmaleimide scaffold of CAS 257879-35-9 ensures a >60-fold selectivity window for PKCβ over PKCα. This structural differentiation prevents the misattribution of biological effects, ensuring reproducible, isoform-specific target engagement that generic or legacy kinase inhibitors cannot provide.

Substitution Risk

References

- [1] Tanaka M, et al. Synthesis of anilino-monoindolylmaleimides as potent and selective PKCbeta inhibitors. Bioorg Med Chem Lett. 2004 Oct 18;14(20):5171-4.

- [2] Saba NS, et al. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in acquired immunodeficiency syndrome-related non-hodgkin lymphoma cells. J Investig Med. 2012 Jan;60(1):29-38.

Kinase Isoform Selectivity

In comparative ATP-competitive binding assays, PKCβ Inhibitor 1 demonstrates an IC50 of 5 nM for PKCβ2 and 21 nM for PKCβ1, compared to 331 nM for PKCα, >1 µM for PKCγ, and 2.8 µM for PKCε[1]. This establishes a >60-fold selectivity window over PKCα and >200-fold over PKCγ.

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | PKCβ2: 5 nM; PKCβ1: 21 nM |

| Comparator Or Baseline | PKCα: 331 nM; PKCγ: >1 µM |

| Quantified Difference | >60-fold selectivity for PKCβ2 over PKCα |

| Conditions | Recombinant human PKC isozyme ATP-competitive binding assays |

This extreme selectivity prevents off-target kinase inhibition, making it the preferred reagent for isolating PKCβ-specific signaling without confounding background noise.

Scaffold Differentiation

The structural transition from a traditional bisindolylmaleimide to an anilino-monoindolylmaleimide core is the primary driver of this compound's performance. By replacing one indole ring with an aniline group, the molecule achieves a highly specific spatial fit within the PKCβ ATP-binding pocket that standard bisindolylmaleimides (like Ro 31-8220) cannot replicate [1].

| Evidence Dimension | Molecular Scaffold Design |

| Target Compound Data | Anilino-monoindolylmaleimide core |

| Comparator Or Baseline | Standard bisindolylmaleimide core (pan-PKC inhibitors) |

| Quantified Difference | Shift from pan-PKC inhibition to PKCβ-dominant selectivity |

| Conditions | Structure-activity relationship (SAR) optimization |

Justifies the procurement of this specific chemical architecture over cheaper, legacy bisindolylmaleimides when precise target engagement is required.

Solubility and Compatibility

PKCβ Inhibitor 1 exhibits robust solubility in DMSO, achieving stock concentrations up to 100 mg/mL (~243 mM) . This allows for the preparation of highly concentrated aliquots, ensuring that the final DMSO concentration in aqueous assay buffers or cell culture media remains well below the cytotoxic threshold of 0.1%, a common limitation with highly lipophilic, poorly soluble kinase inhibitors.

| Evidence Dimension | Solubility and Vehicle Toxicity |

| Target Compound Data | 100 mg/mL DMSO solubility |

| Comparator Or Baseline | Poorly soluble lipophilic analogs requiring >0.5% DMSO |

| Quantified Difference | Enables <0.1% final DMSO concentration in assays |

| Conditions | Reconstitution in DMSO for in vitro assays |

Ensures seamless integration into standard laboratory workflows and automated screening platforms without solvent-induced assay artifacts.

Intracellular Target Engagement

In intact cellular models, PKCβ Inhibitor 1 successfully penetrates the cell membrane to suppress downstream GSK3β, mTOR, and S6 phosphorylation at concentrations of 14-15 µM within 2-48 hours[1]. Unlike pan-inhibitors that cause generalized kinase shutdown and rapid cytotoxicity, this compound induces targeted apoptosis and cell cycle arrest specifically linked to PKCβ pathway inhibition.

| Evidence Dimension | Cellular Pathway Suppression |

| Target Compound Data | Dose-dependent suppression of mTOR/S6 at 14-15 µM |

| Comparator Or Baseline | Pan-inhibitors causing non-specific kinase toxicity |

| Quantified Difference | Targeted pathway modulation without generalized cell death |

| Conditions | In vitro cell culture models (e.g., BCBL-1 and 2F7 lymphoma cells) |

Validates the compound's cell permeability and functional efficacy, assuring buyers that it performs reliably in live-cell phenotypic assays.

Phosphorylation & Phosphoproteomics

Due to its >60-fold selectivity for PKCβ over PKCα, this compound is the optimal choice for in vitro kinase assays and mass spectrometry-based phosphoproteomics where distinguishing the exact source of kinase activity is critical for data integrity [1].

Apoptosis & Cell Cycle Models

Highly suited for oncology research, particularly in evaluating targeted apoptosis in B-cell lymphomas (e.g., AIDS-related NHL). Its high cell permeability allows for robust intracellular target engagement without the broad cytotoxicity of pan-kinase inhibitors [2].

Cardiovascular Myofilament Studies

Employed in cardiovascular research to isolate the specific role of PKCβ in sarcomere protein phosphorylation. Its precise target affinity ensures that observed changes in heart failure models are correctly attributed to PKCβ rather than other stress-activated kinases [3].

Application Fit

References

- [1] Tanaka M, et al. Synthesis of anilino-monoindolylmaleimides as potent and selective PKCbeta inhibitors. Bioorg Med Chem Lett. 2004 Oct 18;14(20):5171-4.

- [2] Saba NS, et al. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in acquired immunodeficiency syndrome-related non-hodgkin lymphoma cells. J Investig Med. 2012 Jan;60(1):29-38.

- [3] Myofilament Phosphorylation in Stem Cell Treated Diastolic Heart Failure. PMC8642051.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Campana M, Bellini L, Rouch C, Rachdi L, Coant N, Butin N, Bandet CL, Philippe E, Meneyrol K, Kassis N, Dairou J, Hajduch E, Colsch B, Magnan C, Le Stunff H. Inhibition of central de novo ceramide synthesis restores insulin signaling in hypothalamus and enhances β-cell function of obese Zucker rats. Mol Metab. 2017 Nov 7. pii: S2212-8778(17)30690-7. doi: 10.1016/j.molmet.2017.10.013. [Epub ahead of print] PubMed PMID: 29233519.

3: Lu T, Chou CT, Liang WZ, Kuo CC, Chen IL, Wang JL, Jan CR. Amitriptyline modulated Ca(2+) signaling and induced Ca(2+)-independent cell viability in human osteosarcoma cells. Hum Exp Toxicol. 2017 Jan 1:960327117693070. doi: 10.1177/0960327117693070. [Epub ahead of print] PubMed PMID: 29233021.

4: Weng Y, Mizuno N, Dong J, Segawa R, Yonezawa T, Cha BY, Woo JT, Moriya T, Hiratsuka M, Hirasawa N. Induction of thymic stromal lymphopoietin by a steroid alkaloid derivative in mouse keratinocytes. Int Immunopharmacol. 2017 Dec 5;55:28-37. doi: 10.1016/j.intimp.2017.11.045. [Epub ahead of print] PubMed PMID: 29220720.

5: Lozanoska-Ochser B, Benedetti A, Rizzo G, Marrocco V, Di Maggio R, Fiore P, Bouche M. Targeting early PKCθ-dependent T cell infiltration of dystrophic muscle reduces disease severity in a mouse model of muscular dystrophy. J Pathol. 2017 Dec 7. doi: 10.1002/path.5016. [Epub ahead of print] PubMed PMID: 29214629.

6: Wang C, Yang Y, Li M, Liu X, Wang Q, Xin W, Sun H, Zheng Q. Safflor yellow B reduces hypoxia-mediated vasoconstriction by regulating endothelial micro ribonucleic acid/nitric oxide synthase signaling. Oncotarget. 2017 Aug 10;8(55):93551-93566. doi: 10.18632/oncotarget.20133. eCollection 2017 Nov 7. PubMed PMID: 29212172.

7: Arnold C, Demirel E, Feldner A, Genové G, Zhang H, Sticht C, Wieland T, Hecker M, Heximer S, Korff T. Hypertension-evoked RhoA activity in vascular smooth muscle cells requires RGS5. FASEB J. 2017 Dec 5. pii: fj.201700384RR. doi: 10.1096/fj.201700384RR. [Epub ahead of print] PubMed PMID: 29208700.

8: Zhou SX, Huo DM, He XY, Yu P, Xiao YH, Ou CL, Jiang RM, Li D, Li H. High glucose/lysophosphatidylcholine levels stimulate extracellular matrix deposition in diabetic nephropathy via platelet activating factor receptor. Mol Med Rep. 2018 Feb;17(2):2366-2372. doi: 10.3892/mmr.2017.8102. Epub 2017 Nov 20. PubMed PMID: 29207067.

9: Hsia CW, Velusamy M, Tsao JT, Hsia CH, Chou DS, Jayakumar T, Lee LW, Li JY, Sheu JR. New Therapeutic Agent against Arterial Thrombosis: An Iridium(III)-Derived Organometallic Compound. Int J Mol Sci. 2017 Dec 5;18(12). pii: E2616. doi: 10.3390/ijms18122616. PubMed PMID: 29206177.

10: Yu H, Wang C, Wang X, Wang H, Zhang C, You J, Wang P, Feng C, Xu G, Zhao R, Wu X, Zhang G. Long-term exposure to ethanol downregulates tight junction proteins through the protein kinase Cα signaling pathway in human cerebral microvascular endothelial cells. Exp Ther Med. 2017 Nov;14(5):4789-4796. doi: 10.3892/etm.2017.5180. Epub 2017 Sep 21. PubMed PMID: 29201181.

11: Kim HJ, Yoo HY, Zhang YH, Kim WK, Kim SJ. Biphasic augmentation of alpha-adrenergic contraction by plumbagin in rat systemic arteries. Korean J Physiol Pharmacol. 2017 Nov;21(6):687-694. doi: 10.4196/kjpp.2017.21.6.687. Epub 2017 Oct 30. PubMed PMID: 29200912.

12: Phuong HTA, Yu L, Park BM, Kim SH. Comparative effects of angiotensin II and angiotensin-(4-8) on blood pressure and ANP secretion in rats. Korean J Physiol Pharmacol. 2017 Nov;21(6):667-674. doi: 10.4196/kjpp.2017.21.6.667. Epub 2017 Oct 30. PubMed PMID: 29200910.

13: Yao D, Dong Q, Tian Y, Dai C, Wu S. Lipopolysaccharide stimulates endogenous β-glucuronidase via PKC/NF-κB/c-myc signaling cascade: a possible factor in hepatolithiasis formation. Mol Cell Biochem. 2017 Nov 29. doi: 10.1007/s11010-017-3234-3. [Epub ahead of print] PubMed PMID: 29188532.

14: Lee CH, Chu CS, Tsai HJ, Ke LY, Lee HC, Yeh JL, Chen CH, Wu BN. Xanthine-derived KMUP-1 reverses glucotoxicity-activated Kv channels through the cAMP/PKA signaling pathway in rat pancreatic β cells. Chem Biol Interact. 2017 Nov 26;279:171-176. doi: 10.1016/j.cbi.2017.11.017. [Epub ahead of print] PubMed PMID: 29183753.

15: Iqbal S, Anantha Krishnan D, Gunasekaran K. Identification of potential PKC inhibitors through pharmacophore designing, 3D-QSAR and molecular dynamics simulations targeting Alzheimer's disease. J Biomol Struct Dyn. 2017 Dec 13:1-16. doi: 10.1080/07391102.2017.1406824. [Epub ahead of print] PubMed PMID: 29182053.

16: Song T, Wang Y, Li H, Chen L, Liu J, Chen X, Li X, Li X, Li L, Lian Q, Ge RS. Parathyroid Hormone-Related Protein Promotes Rat Stem Leydig Cell Differentiation. Front Physiol. 2017 Nov 13;8:911. doi: 10.3389/fphys.2017.00911. eCollection 2017. PubMed PMID: 29180966.

17: Ding R, Xu G, Feng Y, Zou L, Chao W. Lipopeptide Pam3Cys4 Synergizes N-Formyl-Met-Leu-Phe (Fmlp)-Induced Calcium Transients in Mouse Neutrophils. Shock. 2017 Nov 15. doi: 10.1097/SHK.0000000000001062. [Epub ahead of print] PubMed PMID: 29176405.

18: Albano GD, Bonanno A, Moscato M, Anzalone G, Di Sano C, Riccobono L, Wenzel SE, Profita M. Crosstalk between mAChRM3 and β2AR, via acetylcholine PI3/PKC/PBEP1/Raf-1 MEK1/2/ERK1/2 pathway activation, in human bronchial epithelial cells after long-term cigarette smoke exposure. Life Sci. 2017 Nov 22. pii: S0024-3205(17)30611-2. doi: 10.1016/j.lfs.2017.11.034. [Epub ahead of print] PubMed PMID: 29175450.

19: Wang LM, Zhong H, Tang N, Pang LJ, Zhang CJ, He F. [Interaction between TRPC1 and STIM1 in calcium sensing receptor mediated calcium influx and nitric oxide production in human umbilical vein endothelial cells]. Zhonghua Xin Xue Guan Bing Za Zhi. 2017 Nov 24;45(11):978-984. doi: 10.3760/cma.j.issn.0253-3758.2017.11.015. Chinese. PubMed PMID: 29166726.

20: Alharbi RA, Pandha HS, Simpson GR, Pettengell R, Poterlowicz K, Thompson A, Harrington K, El-Tanani M, Morgan R. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells. Oncotarget. 2017 Aug 7;8(52):89566-89579. doi: 10.18632/oncotarget.20023. eCollection 2017 Oct 27. PubMed PMID: 29163771.

Explore Compound Types